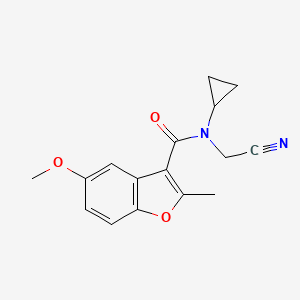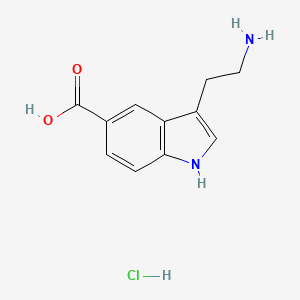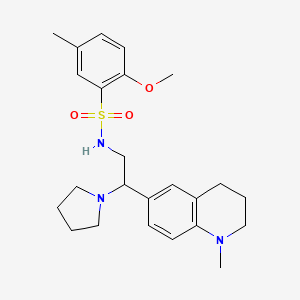![molecular formula C16H12O4 B2787663 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one CAS No. 1322574-16-2](/img/structure/B2787663.png)
2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one”, there are general methods for the synthesis of benzofurans . These methods include metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Another method involves the reaction of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .Mechanism of Action
Target of Action
It is known that this compound belongs to the class of aurones, which are structurally related to flavonoids . Flavonoids are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that aurones, to which this compound belongs, exhibit antioxidative activity . They act by scavenging free radicals, thereby preventing oxidative damage to cells .
Biochemical Pathways
Given its antioxidative activity, it can be inferred that it may be involved in pathways related to oxidative stress and cellular defense mechanisms .
Result of Action
The antioxidative activity of 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one suggests that it may help protect cells from oxidative damage . This could potentially have beneficial effects in the context of diseases associated with oxidative stress, such as cancer, Alzheimer’s disease, Parkinson’s disease, and cardiovascular diseases .
Advantages and Limitations for Lab Experiments
2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one has several advantages for lab experiments, including its synthetic accessibility, stability, and specificity for cancer cells. However, there are also limitations to its use in lab experiments, including its low solubility in water and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using this compound.
Future Directions
There are several future directions for research on 2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one. One area of research is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes, to improve its solubility and effectiveness. Another area of research is the exploration of the potential of this compound in combination with other anti-cancer agents to improve its efficacy. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in various types of cancer.
Synthesis Methods
2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one is a synthetic compound that can be synthesized through a multi-step process. The first step involves the synthesis of 2-hydroxybenzophenone, which is then reacted with 3-hydroxybenzaldehyde to form 2-[(3-hydroxyphenyl)methylene]benzophenone. This intermediate is then reacted with methoxyacetic acid to form this compound. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for further research.
Scientific Research Applications
2-[(3-Hydroxyphenyl)methylene]-6-methoxybenzo[b]furan-3-one has been the focus of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has been shown to induce cell death in cancer cells through the activation of the mitochondrial apoptotic pathway. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
(2Z)-2-[(3-hydroxyphenyl)methylidene]-6-methoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9,17H,1H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQXJZQDCOAXMY-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)O)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 4-amino-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2787584.png)




![7-Fluoro-3-[[1-(pyrazine-2-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787593.png)

![6-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2787595.png)


![4-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2787598.png)
